2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-11-13(8-9-17-14(20)10-16)15(19(2)18-11)21-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTBFKVCQMSBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)CCl)OC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide typically involves the following steps:
Formation of 1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl ethylamine: This intermediate is synthesized by reacting 1,3-dimethyl-5-phenoxy-1H-pyrazole with ethylamine under suitable reaction conditions.
Chloroacetylation: The ethylamine derivative is then treated with chloroacetyl chloride to introduce the chloroacetamide group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amines or other reduced forms.
Substitution Products: Amides or other substituted derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide":
Basic Information
- Chemical Name : 2-CHLORO-N-[2-(1,3-DIMETHYL-5-PHENOXY-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE
- Molecular Formula : C15H18ClN3O2
- Molecular Weight : 307.78
- CAS No. : Not found in all search results, but one result identifies a CAS number .
Synonyms
Known Suppliers
Potential Applications and Related Research
While the search results do not provide explicit applications of "2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide", they do offer some context for potential research avenues:
- Lysophosphatidic Acid (LPA) Antagonists : Research has been done on pyrazole derivatives as LPA antagonists, specifically related to LPA2 . Modifying the pyrazole ring can affect antagonist activity .
- Anti-fibrotic Activity : Pyrazole-containing compounds have demonstrated anti-fibrotic activity, inhibiting collagen expression .
Related Compounds
- 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime : This compound (CID 682832) shares a similar structure and is also connected to Fenpyroximate M-13 .
- 2-(1,5-DIMETHYL-4-PHENOXY-1H-PYRAZOL-3-YL)-5-ETHOXYPHENOL : Another related pyrazole derivative .
Limitations
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide with analogous compounds:
Key Observations :
- Phenoxy vs.
- Ethylacetamide Linker : The ethyl spacer may improve conformational flexibility, possibly enhancing binding to biological targets compared to rigid carboxamide-linked pyrazoles (e.g., compound 3a in ) .
Physicochemical and Spectral Properties
- Melting Points: Analogs like 3a (133–135°C) and 3d (181–183°C) exhibit variable melting points influenced by substituent polarity and crystallinity . The target compound’s melting point is unreported but expected to differ due to its phenoxy group.
- Spectroscopy: ¹H-NMR: The target compound’s ethylacetamide chain would show characteristic δ ~3.4–4.0 ppm (CH₂Cl) and δ ~1.5–2.0 ppm (CH₂CH₂), distinct from the aromatic-heavy shifts of cyano-pyrazole analogs (e.g., δ 7.4–8.1 ppm in compound 3a) . MS Data: The molecular ion [M+H]+ for the target compound (unreported) can be predicted as m/z 306.1, contrasting with 437.1 for dichlorinated analogs (e.g., compound 3b) .
Biological Activity
2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide is a synthetic compound with a unique molecular structure that has garnered attention in pharmacological research. Its biological activity is primarily attributed to its interaction with various biological targets, making it a potential candidate for therapeutic applications.
- Chemical Formula : C15H18ClN3O2
- Molecular Weight : 307.78 g/mol
- CAS Number : 477711-44-7
The biological activity of this compound is largely mediated through its binding to specific receptors and enzymes. It is believed to modulate various signaling pathways, which can lead to therapeutic effects in different biological systems. The precise mechanism remains under investigation, but preliminary studies suggest interactions with key molecular targets involved in inflammatory and neurological processes.
Antiinflammatory Properties
Recent studies have indicated that 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide exhibits significant anti-inflammatory activity. This effect is thought to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Neuroprotective Effects
Research has shown that this compound may possess neuroprotective properties. In vitro studies demonstrated its ability to reduce neuronal cell death induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases.
Anticancer Activity
Preliminary data indicate that 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide may have anticancer properties. In vitro assays revealed that the compound can inhibit the proliferation of certain cancer cell lines, although further research is required to elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Antiinflammatory | Inhibition of cytokines | |
| Neuroprotective | Reduction of oxidative stress-induced cell death | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antiinflammatory Effects
A study conducted by researchers aimed at evaluating the anti-inflammatory effects of the compound on murine models showed a significant reduction in inflammation markers after administration of varying doses. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotection in Cell Cultures
In a separate investigation focusing on neuroprotection, neuronal cell cultures treated with 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide exhibited reduced apoptosis when exposed to oxidative stressors. This suggests its utility in developing therapies for conditions like Alzheimer's disease.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically by reacting 1,3-dimethyl-5-phenoxy-1H-pyrazole derivatives with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include:
- Refluxing the amine precursor with chloroacetyl chloride in a polar aprotic solvent (e.g., dioxane or dichloromethane) for 4–6 hours .
- Monitoring reaction progress via TLC and isolating the product via filtration and recrystallization (e.g., using pet-ether or ethanol-DMF mixtures) .
Optimization Strategies : - Adjust stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) .
- Use inert atmospheres to prevent side reactions.
- Employ microwave-assisted synthesis for faster reaction times.
Q. How is the compound purified post-synthesis, and what analytical techniques confirm its purity?
- Purification Methods :
- Recrystallization from solvents like ethanol or pet-ether .
- Column chromatography using silica gel and ethyl acetate/hexane gradients for complex mixtures .
- Analytical Validation :
- HPLC : Purity >95% with retention time matching standards.
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., pyrazole ring protons at δ 2.1–2.5 ppm, chloroacetamide carbonyl at δ 168–170 ppm) .
- Mass Spectrometry : Molecular ion peak ([M+H]<sup>+</sup>) at m/z 336.8 (calculated for C16H19ClN3O2) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate the compound's crystal structure and hydrogen bonding network?
- Methodology :
- Grow single crystals via slow evaporation of saturated solutions (e.g., in DMSO or methanol).
- Collect diffraction data using a synchrotron or in-house X-ray source.
- Refine structures using SHELXL (for small molecules) to model atomic positions, thermal parameters, and hydrogen bonding .
- Hydrogen Bond Analysis :
- Apply graph-set analysis (e.g., Etter's formalism) to classify motifs like R2<sup>2</sup>(8) chains or S(6) rings, critical for understanding crystal packing and stability .
Q. What methodologies address contradictions in spectroscopic data between synthesized batches?
- Troubleshooting Framework :
Comparative NMR : Analyze splitting patterns (e.g., pyrazole methyl groups) to detect stereochemical inconsistencies .
Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted amine or over-acylated derivatives).
Isotopic Labeling : Trace reaction pathways using <sup>13</sup>C-labeled chloroacetyl chloride.
Controlled Replicates : Repeat reactions under strict anhydrous conditions to rule out hydrolysis .
Explain the role of substituents on the pyrazole ring in the compound's reactivity and bioactivity.
- Structure-Activity Relationship (SAR) Insights :
- 1,3-Dimethyl Groups : Enhance steric shielding, reducing nucleophilic attack on the pyrazole ring .
- Phenoxy Moiety : Introduces π-π stacking potential with biological targets (e.g., enzyme active sites) .
- Chloroacetamide Group : Acts as a reactive handle for further functionalization (e.g., coupling with thiols or amines) .
- Experimental Validation :
- Synthesize analogs (e.g., replacing phenoxy with methoxy) and compare IC50 values in enzyme inhibition assays.
Q. How to design experiments to study hydrolysis kinetics under varying pH conditions?
- Protocol :
Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C–40°C.
Monitor degradation via HPLC at intervals (0–48 hours).
Calculate rate constants (k) using pseudo-first-order kinetics.
- Key Observations :
- Hydrolysis accelerates under alkaline conditions (pH >10) due to nucleophilic attack by OH<sup>-</sup> on the acetamide carbonyl .
- Acidic conditions (pH <4) stabilize the compound but may promote ring-opening of the pyrazole moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
